molecular formula C16H27N3O B5628150 [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-tert-butylpyrrol-3-yl)methanone

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-tert-butylpyrrol-3-yl)methanone

Cat. No.: B5628150
M. Wt: 277.40 g/mol
InChI Key: BIUZKNZUZNNTIN-JSGCOSHPSA-N
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Description

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-tert-butylpyrrol-3-yl)methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both pyrrolidine and pyrrole rings, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-tert-butylpyrrol-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the amino and propyl groups. The pyrrole ring is then synthesized separately and coupled with the pyrrolidine derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling of the pyrrolidine and pyrrole rings.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-tert-butylpyrrol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-tert-butylpyrrol-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-tert-butylpyrrol-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-tert-butylpyrrol-3-yl)methanone can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Pyrrole derivatives: Compounds with similar pyrrole rings but different substituents.

The uniqueness of this compound lies in its specific combination of pyrrolidine and pyrrole rings, along with the presence of the amino and propyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-tert-butylpyrrol-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c1-5-6-12-9-18(11-14(12)17)15(20)13-7-8-19(10-13)16(2,3)4/h7-8,10,12,14H,5-6,9,11,17H2,1-4H3/t12-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUZKNZUZNNTIN-JSGCOSHPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)C2=CN(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CN(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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